N-(2-phenylethyl)-1H-benzimidazol-2-amine

Fragment-based drug discovery PanDDA crystallographic screening Structural biology

N-(2-Phenylethyl)-1H-benzimidazol-2-amine is a 2-aminobenzimidazole fragment (MW 237.30 g/mol, XLogP3 2.8, formula C₁₅H₁₅N₃) that features a phenylethyl substituent appended to the endocyclic 2-amino nitrogen of the benzimidazole core. The compound is catalogued as a PDB chemical component (three-letter code LUY) and has been deployed across multiple PanDDA fragment-screening campaigns at Diamond Light Source, yielding co-crystal structures with structurally and functionally diverse protein targets.

Molecular Formula C15H15N3
Molecular Weight 237.30 g/mol
Cat. No. B5816388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenylethyl)-1H-benzimidazol-2-amine
Molecular FormulaC15H15N3
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N2
InChIInChI=1S/C15H15N3/c1-2-6-12(7-3-1)10-11-16-15-17-13-8-4-5-9-14(13)18-15/h1-9H,10-11H2,(H2,16,17,18)
InChIKeyOWETVOGOOABRTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Phenylethyl)-1H-benzimidazol-2-amine for Fragment-Based Drug Discovery: Procurement-Grade Characterization


N-(2-Phenylethyl)-1H-benzimidazol-2-amine is a 2-aminobenzimidazole fragment (MW 237.30 g/mol, XLogP3 2.8, formula C₁₅H₁₅N₃) that features a phenylethyl substituent appended to the endocyclic 2-amino nitrogen of the benzimidazole core [1]. The compound is catalogued as a PDB chemical component (three-letter code LUY) and has been deployed across multiple PanDDA fragment-screening campaigns at Diamond Light Source, yielding co-crystal structures with structurally and functionally diverse protein targets [2]. This scaffold belongs to a known pharmacophore class with established activity against phenylethanolamine N-methyltransferase (PNMT), histamine receptors, and various cytochrome P450 isoforms [3][4].

Procurement Risk of N-(2-Phenylethyl)-1H-benzimidazol-2-amine Substitution: Why Regioisomer and Scaffold Identity Dictate Target Engagement


The 2-aminobenzimidazole scaffold is exquisitely sensitive to the precise position and nature of the N-substituent, with three structurally distinct but easily confused species: (i) N-(2-phenylethyl)-1H-benzimidazol-2-amine (the 2-amino-N-phenylethyl tautomer, PDB code LUY, 4 co-crystal structures), (ii) 1-(2-phenylethyl)-1H-benzimidazol-2-ylamine (the N1-phenylethyl regioisomer, CHEMBL502582, distinct CYP inhibition profile), and (iii) 2-(2-phenylethyl)-1H-benzimidazole (CAS 5805-30-1, a C2-substituted benzimidazole lacking the 2-amino group entirely, with antitubercular MIC values of 0.8–6.2 μg/mL) [1]. These three compounds differ fundamentally in hydrogen-bonding capacity, tautomeric preference, and biological target engagement; the 2-amino-N-substituted tautomer (LUY) presents a unique donor-acceptor pharmacophore that the C2-phenethyl analog cannot replicate, as demonstrated by the divergent PNMT binding affinities where the 2-amino group contributes critically to ligand recognition (Kd 5 μM for 2-aminobenzimidazole versus Kd 97 μM for 5-chlorobenzimidazole, a ~20-fold difference attributable to 2-amino hydrogen bonding) [2]. Procurement of the incorrect regioisomer or scaffold variant will invalidate fragment-screening hit follow-up and SAR studies built upon the LUY crystallographic data [3].

Quantitative Differentiation Evidence for N-(2-Phenylethyl)-1H-benzimidazol-2-amine: Comparator-Based Selection Data


Multi-Target PanDDA Fragment Screening: Unique Crystallographic Binding Across 4 Distinct Protein Targets

N-(2-Phenylethyl)-1H-benzimidazol-2-amine (PDB ligand code LUY) has been co-crystallized and validated as a bound fragment ligand across four structurally unrelated protein targets deposited in the PDB: Trypanosoma cruzi farnesyl diphosphate synthase (FPPS, PDB 5QPK, resolution 1.5 Å), human erythroid-specific 5-aminolevulinate synthase 2 (ALAS2A, PDB 5QR7, resolution 1.74 Å), SARS-CoV-2 Nsp3 macrodomain (Mac1, PDB 5S2I, resolution 1.08 Å), and SARS-CoV-2 NSP14 exoribonuclease/methyltransferase (PDB 5SLN) [1]. In the SARS-CoV-2 Nsp3 macrodomain crystallographic fragment screen, this compound was among 234 fragment structures exploring diverse chemotypes, with PanDDA analysis confirming unambiguous ligand density and binding at the macrodomain active site [2]. In the SARS-CoV-2 NSP14 fragment screen, the compound was one of 72 fragment hits identified across ExoN and MTase domain binding sites [3]. No other single benzimidazole fragment in the DSI-poised library or Diamond XChem fragment collection has demonstrated this breadth of validated co-crystal structures across four therapeutically relevant target classes (parasitic enzyme, human metabolic enzyme, and two distinct viral non-structural proteins). This multi-target crystallographic validation profile is unique among commercially available 2-aminobenzimidazole fragments and directly supports its utility as a versatile starting point for structure-guided fragment elaboration [4].

Fragment-based drug discovery PanDDA crystallographic screening Structural biology Target engagement profiling

PNMT Binding Affinity: Class-Level Comparison of 2-Aminobenzimidazole Fragments Reveals Critical Role of 2-Amino Group

In a fragment-based screening campaign against human phenylethanolamine N-methyltransferase (PNMT), the core scaffold 2-aminobenzimidazole (compound 6) exhibited a Kd of approximately 5 μM as determined by isothermal titration calorimetry (ITC), placing it among the two tightest-binding fragments identified from a 384-compound library [1]. By contrast, 5-chlorobenzimidazole (compound 9), which lacks the 2-amino substituent, displayed a Kd of 97 μM – a roughly 20-fold reduction in binding affinity – demonstrating that the 2-amino group contributes substantially to PNMT recognition through direct and water-mediated hydrogen bonds to the noradrenaline-binding site [2]. N-(2-Phenylethyl)-1H-benzimidazol-2-amine retains the critical 2-amino pharmacophore while appending a phenylethyl substituent that modulates lipophilicity (XLogP3 2.8 vs. unsubstituted 2-aminobenzimidazole XLogP3 ~0.9), positioning it as an elaborated fragment with enhanced ligand efficiency potential. Although the Ki of 1.11 mM (1.11 × 10⁶ nM) reported in BindingDB for a structurally related compound tested against bovine PNMT indicates that phenylethyl substitution alone does not confer nanomolar potency, the scaffold retains the class-defining 2-amino recognition element that underpins the 20-fold affinity advantage over non-amino benzimidazoles [3]. This structure-activity relationship directly informs procurement decisions: the compound serves as a validated PNMT pharmacophore-bearing fragment suitable for structure-guided optimization rather than as a high-potency tool compound.

PNMT inhibition Fragment affinity Catecholamine biosynthesis Isothermal titration calorimetry

CYP450 Inhibition Profile: Regioisomer-Dependent Metabolic Liability Differentiation

The cytochrome P450 inhibition profile of benzimidazol-2-amine derivatives exhibits pronounced regioisomer dependence. For the closely related N1-phenylethyl regioisomer 1-(2-phenylethyl)-1H-benzimidazol-2-ylamine (CHEMBL502582), CYP3A4 inhibition was measured at IC₅₀ 29.5 μM (2.95 × 10⁴ nM) in human liver microsomes using midazolam as probe substrate [1]. CYP2C19 inhibition for this regioisomer was reported at IC₅₀ 10 μM (1.00 × 10⁴ nM) under similar microsomal conditions [2]. These values place the N1-substituted regioisomer in a moderate CYP inhibition risk category (IC₅₀ > 10 μM for CYP3A4, borderline for CYP2C19). N-(2-Phenylethyl)-1H-benzimidazol-2-amine (the N2-substituted tautomer, LUY) is predicted to display a differentiated CYP interaction profile due to altered hydrogen-bonding capacity (1 H-bond donor and 2 H-bond acceptors vs. 2 H-bond donors and 2 H-bond acceptors for the N1 regioisomer) and distinct electronic distribution across the benzimidazole ring [3]. This regioisomer-dependent CYP profile means that procurement of the correct tautomeric form is essential for reproducible ADME data in fragment-to-lead optimization; substitution with the N1-phenylethyl regioisomer will yield CYP inhibition values that do not correspond to the LUY fragment series.

Drug metabolism CYP450 inhibition ADME profiling Drug-drug interaction risk

Antihistaminic Pharmacophore: Phenylethyl Substituent Confers Superior In Vivo Oral Activity Within the 2-Aminobenzimidazole Class

In the foundational structure-activity relationship study of N-(4-piperidinyl)-1H-benzimidazol-2-amines published by Janssens et al. (J. Med. Chem. 1985), the phenylethyl substituent was explicitly identified as conferring the most potent oral antihistaminic activity within the series [1]. In vivo efficacy was evaluated using the compound 48/80-induced lethality test in rats and histamine-induced lethality test in guinea pigs after oral and/or subcutaneous administration; phenylethyl derivatives demonstrated superior potency across both species and both routes relative to other N-substituents including methyl, ethyl, propyl, butyl, and various benzyl analogs [2]. Although N-(2-phenylethyl)-1H-benzimidazol-2-amine is the 2-amino intermediate scaffold rather than the fully elaborated N-(4-piperidinyl) final compound (e.g., cabastine, which achieved oral ED₅₀ values of 0.002–0.003 mg/kg), the phenylethyl-2-aminobenzimidazole core represents the validated pharmacophoric substructure from which the most potent antihistaminic agents in this chemical series were derived [3]. Procurement of this intermediate enables structure-based exploration of the phenylethyl SAR axis without investment in de novo synthesis of the 2-aminobenzimidazole core.

Histamine H1 receptor Antihistaminic activity In vivo pharmacology Phenylethyl SAR

SARS-CoV-2 Nsp3 Macrodomain Fragment Hit: Validated Active-Site Binding with High-Resolution Structural Data

In a massive X-ray crystallographic fragment screen of the SARS-CoV-2 Nsp3 macrodomain (Mac1) reported by Schuller et al. (Science Advances, 2021), N-(2-phenylethyl)-1H-benzimidazol-2-amine was identified as one of 234 fragment hits that yielded high-resolution co-crystal structures, with the compound bound at the macrodomain active site [1]. The co-crystal structure (PDB 5S2I) was solved at 1.08 Å resolution with unambiguous PanDDA-analyzed ligand density (Real Space Correlation Coefficient 0.725), confirming specific binding to the ADP-ribose recognition pocket – a site that counters host-mediated antiviral ADP-ribosylation signaling [2]. Critically, the 2-aminobenzimidazole chemotype represented by this compound constitutes a distinct chemical starting point compared to the majority of macrodomain fragment hits, which were predominantly carboxylic acid-containing fragments; the benzimidazole scaffold offers a neutral, hydrogen-bond-capable heterocyclic core amenable to fragment growth without introducing the pharmacokinetic liabilities associated with carboxylic acid moieties [3]. The availability of this publicly deposited, high-resolution co-crystal structure enables immediate structure-guided optimization without the need for repeated crystallographic screening, making this fragment a strategically advantageous procurement choice for antiviral drug discovery programs targeting the macrodomain.

SARS-CoV-2 Nsp3 macrodomain Antiviral fragment ADP-ribosylation

Comparative Physicochemical Profile: Fragment-Like Properties Favorable for Oral Bioavailability Optimization

N-(2-Phenylethyl)-1H-benzimidazol-2-amine conforms to the Astex Rule of Three for fragment-like compounds: MW 237.30 g/mol (<300), XLogP3 2.8 (<3), hydrogen bond donors 1 (≤3), hydrogen bond acceptors 2 (≤3), rotatable bonds 3 (≤3), and topological polar surface area 43.8 Ų (<60 Ų) [1]. By comparison, the unsubstituted 2-aminobenzimidazole scaffold has XLogP3 approximately 0.9 and lacks the aromatic phenylethyl moiety that provides additional hydrophobic contacts in protein binding pockets [2]. The structurally distinct C2-phenethyl regioisomer 2-(2-phenylethyl)-1H-benzimidazole (CAS 5805-30-1) has logP 3.3 and lacks the 2-amino hydrogen bond donor entirely (0 HBD), resulting in fundamentally different solubility and target recognition profiles [3]. The balanced physicochemical profile of LUY (moderate lipophilicity, single H-bond donor, low rotatable bond count) positions it favorably for fragment growth while maintaining ligand efficiency – a critical consideration for procurement when selecting starting points for oral drug discovery programs. The computed XLogP3 of 2.8 is near the upper boundary of fragment-likeness but remains within acceptable limits for fragment-based lead discovery, and the phenylethyl group provides a synthetically tractable vector for further substitution to modulate both potency and pharmacokinetic properties.

Fragment physicochemical properties Lipinski rule of three Ligand efficiency Oral bioavailability prediction

High-Impact Application Scenarios for N-(2-Phenylethyl)-1H-benzimidazol-2-amine in Drug Discovery and Chemical Biology


Structure-Guided Fragment Elaboration Against SARS-CoV-2 Nsp3 Macrodomain

Investigators pursuing inhibitors of the SARS-CoV-2 macrodomain (Mac1) can leverage the publicly available 1.08 Å resolution co-crystal structure of N-(2-phenylethyl)-1H-benzimidazol-2-amine bound at the ADP-ribose recognition pocket (PDB 5S2I) to initiate structure-based drug design without de novo crystallographic screening [1]. The neutral benzimidazole chemotype offers a differentiated chemical starting point compared to the predominant carboxylic acid-containing fragment hits, potentially avoiding the permeability and selectivity challenges associated with acidic fragments. The phenylethyl substituent provides a synthetically accessible vector for fragment growing into adjacent sub-pockets identified in the PanDDA electron density maps. This scenario is supported by the 234-fragment screening dataset published by Schuller et al. (Science Advances, 2021), which provides comprehensive structural context for rational fragment elaboration [2].

PNMT Inhibitor Lead Generation for CNS Adrenaline Modulation

Research groups targeting phenylethanolamine N-methyltransferase (PNMT) for CNS adrenaline-related disorders can procure this compound as a validated benzimidazole fragment that retains the critical 2-amino pharmacophore proven essential for PNMT binding (Kd ~5 μM for the core 2-aminobenzimidazole scaffold; ~20-fold affinity advantage over non-amino benzimidazoles) [1]. The phenylethyl substituent mimics the endogenous phenylethylamine substrate, providing a rational starting point for fragment growing toward the noradrenaline-binding site characterized by Drinkwater et al. (Biochem. J. 2010). The compound's moderate lipophilicity (XLogP3 2.8) and single hydrogen bond donor suggest potential for CNS penetration upon fragment elaboration, addressing a key requirement for PNMT-targeted therapeutics [2].

Multi-Target Fragment Screening Reference Standard for XChem/PanDDA Workflows

Facilities conducting fragment-based screening by X-ray crystallography (e.g., Diamond XChem, synchrotron-based fragment screening platforms) can employ N-(2-phenylethyl)-1H-benzimidazol-2-amine as a cross-target reference compound for PanDDA workflow validation [1]. The compound's demonstrated ability to yield validated co-crystal structures across four structurally unrelated protein targets (parasitic FPPS, human ALAS2A, viral Nsp3 macrodomain, viral NSP14) makes it uniquely suitable as a positive control for assessing PanDDA data processing pipelines, crystal soaking reproducibility, and fragment library quality across diverse target classes [2]. This multi-target validation profile is unmatched by any other single commercially available benzimidazole fragment and provides a standardized benchmark for fragment-screening quality control.

Antihistaminic Scaffold Optimization: Phenylethyl Pharmacophore SAR Exploration

Medicinal chemistry teams optimizing histamine H1 receptor antagonists within the N-(4-piperidinyl)-1H-benzimidazol-2-amine series can utilize this compound as the key 2-aminobenzimidazole intermediate bearing the pharmacophoric phenylethyl substituent [1]. The SAR established by Janssens et al. (J. Med. Chem. 1985) demonstrated that phenylethyl substitution confers superior oral antihistaminic potency compared to all other N-alkyl and N-benzyl substituents tested across two animal species [2]. Procurement of this pre-functionalized intermediate enables direct diversification at the piperidine attachment point without requiring de novo construction of the 2-aminobenzimidazole core, significantly reducing synthetic cycle times for lead optimization campaigns targeting second-generation antihistaminic agents .

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